![molecular formula C21H19FN4O3S B2888288 2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide CAS No. 1251611-68-3](/img/structure/B2888288.png)
2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide
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Description
2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to the specified chemical structure have been synthesized and evaluated for their biological activities. For instance, derivatives incorporating the thiadiazole moiety have been synthesized and tested for their potential as kinase inhibitors and anticancer agents. The synthesis involves modifying the pyridine ring and N-benzyl substitution to understand the structure-activity relationship better and establish potential therapeutic applications. These compounds have shown inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).
Antimicrobial and Insecticidal Applications
Further research into similar compounds has revealed their potential in antimicrobial and insecticidal applications. Synthesized heterocycles incorporating the thiadiazole moiety were assessed against cotton leafworm, showing promising results. This indicates a potential avenue for developing new insecticidal agents to protect crops and reduce agricultural losses (Fadda et al., 2017).
Radiolabeling and Imaging Applications
The radiolabeling of compounds structurally related to the specified molecule has been explored for imaging applications. For example, [18F]PBR111, a radioligand, has been synthesized for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This showcases the compound's potential application in neurological research, specifically in studying neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Anticancer Activity
Novel fluoro-substituted compounds have been synthesized and shown to possess anticancer activity. These compounds have been tested against various human cancer cell lines, demonstrating low concentration effectiveness compared to reference drugs. This suggests their potential use in developing new therapeutic agents for treating cancer (Hammam et al., 2005).
Glutaminase Inhibitors for Cancer Treatment
Research has also focused on synthesizing and evaluating bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds have shown potential in inhibiting the growth of human lymphoma cells, indicating their possible application in cancer treatment (Shukla et al., 2012).
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-5-2-3-6-18(15)24-20(27)13-25-14-26(17-10-8-16(22)9-11-17)21-19(30(25,28)29)7-4-12-23-21/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYXLNVXDPQFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide |
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